molecular formula C10H9NO3S2 B2696122 2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid CAS No. 923721-92-0

2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid

Cat. No. B2696122
CAS RN: 923721-92-0
M. Wt: 255.31
InChI Key: VGLYOHJYYLANJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C10H9NO3S2 and a molecular weight of 255.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophen-2-yl group, an oxazol-3-yl group, and a sulfanyl acetic acid group . The InChI code for this compound is 1S/C10H9NO3S2/c12-10(13)6-15-5-7-4-8(14-11-7)9-2-1-3-16-9/h1-4H,5-6H2,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, the boiling point and other specific physical and chemical properties are not provided in the available resources .

Scientific Research Applications

    Anti-Inflammatory Properties: Thiophene-based molecules exhibit anti-inflammatory effects, making them relevant for drug development . Researchers explore their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) or novel anti-inflammatory agents.

Synthetic Strategies

Understanding the synthesis of thiophene derivatives is crucial for drug development:

properties

IUPAC Name

2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S2/c12-10(13)6-15-5-7-4-8(14-11-7)9-2-1-3-16-9/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLYOHJYYLANJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid

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